Gas–solid interaction of H2–Ce0.95Zr0.05O2: new insights into surface participation in heterogeneous catalysis†

Catalysis Science & Technology Pub Date: 2015-10-15 DOI: 10.1039/C5CY01428J

Abstract

A direct interaction between a reduction medium (H2) and a Ce0.95Zr0.05O2 (CZ) solid surface was explored through ambient pressure photoelectron spectroscopy (APPES), with conventional X-ray and He-I photon sources, in H2 atmosphere up to 0.1 mbar pressure and 773 K. A porous CZ thin film was prepared by a combination of sol–gel and spin-coating methods, and was employed to understand the redox nature of ceria under reduction conditions. The maximum of 45% Ce3+ along with the corresponding oxygen vacancy was observed due to reduction. An unprecedented decrease in the valence band (VB) energy up to 1.4 eV was observed on reduction along with a narrowing of VB. The highest occupied energy band derived from Ce 4f also shifts closer to EF. H2 molecular vibration observed in VB-APPES was employed as a probe to explore the surface potential changes along with the dynamic change in the nature of the surface under reduction conditions. The surface potential decreases by 0.27 eV up to 673 K, and then it reverts by 0.24 eV on further reduction at 773 K for different reasons. Further, an enhancement in the Ce 5d–O 2p interaction occurs at the expense of the Ce 4f–O 2p interaction under the above reduction conditions. Vacuum annealing and H2 reduction after that show significantly more VB shift and enhanced reduction than H2 reduction alone. Although Ce reduction occurs on high temperature vacuum annealing of CZ, a significantly lower amount of oxygen vacancies appears. This study shows the dynamic changes in the nature of the surface due to a gas (H2)–solid (CZ) interaction and ensuing electronic structure changes that influence heterogeneous catalysis. It also underscores the necessity to study the catalytic materials under in situ conditions or closer to that.

Recommended Literature

- [1] Back cover

- [2] Section 4.—Silver and silver alloys

- [3] Secondary Ion Mass Spectrometry for Biological Applications

- [4] In situ synthesis of NIR-light emitting carbon dots derived from spinach for bio-imaging applications†

- [5] A self-supported copper/copper oxide heterostructure derived from a copper-MOF for improved electrochemical nitrate reduction†

- [6] Macro-determination of carbon in agricultural materials by oxygen-bomb combustion and titrimetry

- [7] Molecularly imprinted polymers via reversible addition–fragmentation chain-transfer synthesis in sensing and environmental applications†

- [8] Facile insertion and halogen migration reactions of the hexaphosphapentaprismane cage P6C4tBu4 with zerovalent and divalent platinum complexes†

- [9] Isomer-dependent fragmentation dynamics of inner-shell photoionized difluoroiodobenzene

- [10] In situ-generated chiral iron complex as efficient catalyst for enantioselective sulfoxidation using aqueous H2O2 as oxidant†

Journal Name:Catalysis Science & Technology

Research Products

-

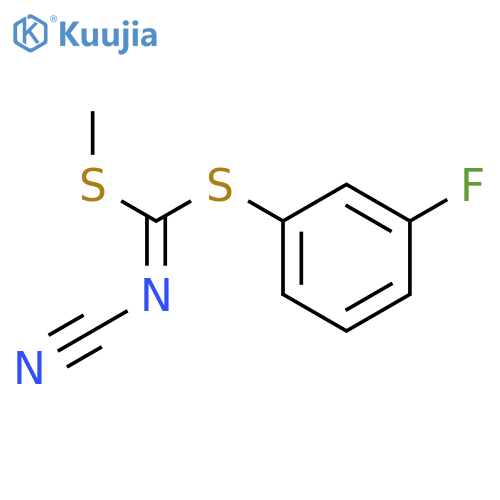

CAS no.: 128719-65-3